
2,3-Dimethyl-1lambda4-thiomorpholin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1lambda4-thiomorpholin-1-one, commonly known as DMTM, is a heterocyclic compound that belongs to the thiomorpholine class. It is a sulfur-containing organic compound that has been widely used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of DMTM is not well understood, but it is believed to act as a nucleophile in organic reactions. It can react with electrophilic compounds, such as carbonyl compounds, to form thiomorpholine derivatives. These derivatives have been found to have various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Biochemical and Physiological Effects
DMTM has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTM can inhibit the growth of cancer cells, such as breast cancer and lung cancer cells, by inducing cell cycle arrest and apoptosis. In addition, DMTM has been found to exhibit antimicrobial activity against various bacteria and fungi. In vivo studies have shown that DMTM can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
DMTM has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling DMTM in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on DMTM. First, further studies are needed to elucidate the mechanism of action of DMTM and its derivatives. Second, the potential of DMTM as a drug candidate for the treatment of cancer and other diseases should be explored. Third, the development of new synthetic methods for DMTM and its derivatives should be investigated to improve their yield and purity. Finally, the biological activities of metal complexes containing DMTM as a ligand should be studied to explore their potential as catalysts and therapeutic agents.
Conclusion
In conclusion, DMTM is a sulfur-containing organic compound that has been widely used in various scientific research applications. Its unique chemical properties make it a valuable reagent, catalyst, and building block in organic synthesis. DMTM has also been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Although further studies are needed to fully understand the mechanism of action of DMTM, its potential as a drug candidate and ligand for metal complexes make it a promising compound for future research.
Synthesemethoden
DMTM can be synthesized by reacting 2,3-dimethyl-1,4-thioxane-2,5-dione with morpholine in the presence of a base. This reaction results in the formation of DMTM as a white crystalline solid with a melting point of 70-72°C. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMTM has been used in various scientific research applications, including as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a building block in the preparation of drug candidates. In addition, DMTM has been used as a ligand in the preparation of metal complexes for catalytic and biological applications.
Eigenschaften
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-5-6(2)9(8)4-3-7-5/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHRQKWTPCFPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)CCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1lambda4-thiomorpholin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B2612161.png)

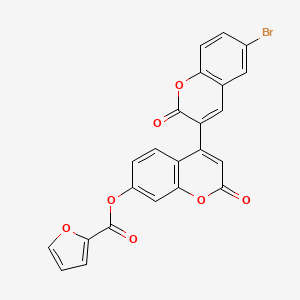
![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)
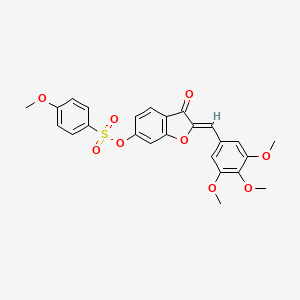
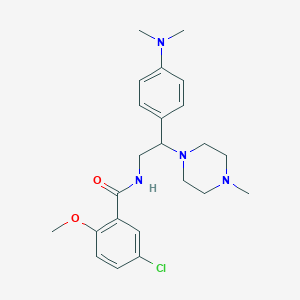
![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)
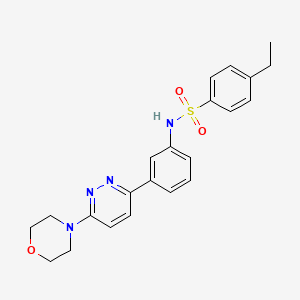

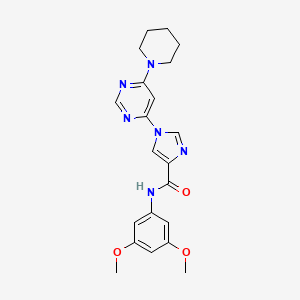
![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)